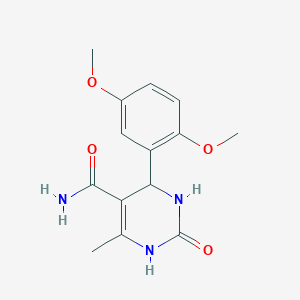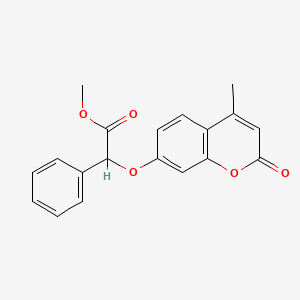
MFCD02085652
Overview
Description
The compound “4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring with two methoxy groups attached . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrimidine ring and a phenyl ring. The phenyl ring has two methoxy groups attached, which could influence the compound’s reactivity and interactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyrimidine ring, the methoxy groups, and the amide group could all potentially participate in various chemical reactions .Scientific Research Applications
Anticancer Drug Development
A novel oral anticancer drug, S-1, was developed to enhance the efficacy and reduce the toxicity of 5-fluorouracil (5-FU). S-1 comprises tegafur, a prodrug that is metabolically converted to 5-FU, and two modulators (gimestat and otastat potassium) that inhibit the degradation of 5-FU and mitigate its gastrointestinal toxicity. This drug demonstrates the potential of pyrimidine derivatives in targeted cancer therapy, with clinical trials confirming its effectiveness and tolerability in advanced gastric cancer patients (Sakata et al., 1998).
Environmental Health and Safety
Research on polybrominated diphenyl ethers (PBDEs), used as flame retardants, illustrates the environmental and occupational exposure risks associated with chemical compounds. Workers at electronics dismantling plants showed significantly higher levels of PBDEs compared to controls, emphasizing the importance of monitoring and managing chemical exposures to safeguard health (Sjödin et al., 1999).
Neuropharmacology
The neuropharmacological properties of 2,5-dimethoxy-4-methylamphetamine (DOM) were studied, highlighting the complex interactions between chemical structures and their biological effects on the nervous system. This research underscores the significance of understanding the neuropharmacological implications of synthetic compounds, which may inform the development of new therapeutic agents or elucidate the mechanisms underlying drug-induced changes in perception and behavior (Wallach et al., 1972).
Pharmacokinetics and Metabolism
Investigations into the pharmacokinetics and metabolism of anticonvulsant agents, such as N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), offer insights into the absorption, distribution, metabolism, and excretion (ADME) of therapeutic compounds. Such studies are crucial for optimizing drug dosing, minimizing toxicities, and enhancing therapeutic efficacy (Martin et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-7-11(13(15)18)12(17-14(19)16-7)9-6-8(20-2)4-5-10(9)21-3/h4-6,12H,1-3H3,(H2,15,18)(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRFTRSEJHOVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B4050206.png)
![3-{2-[(4-ethoxypyrimidin-2-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B4050210.png)

![N-[(1-adamantylamino)carbonothioyl]-2,5-dichlorobenzamide](/img/structure/B4050221.png)
![ethyl 4-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4050242.png)
![3-(2-methoxy-5-pyrimidinyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4050244.png)
![2-{[1-(2-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4050247.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylpropanamide](/img/structure/B4050270.png)
![methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B4050284.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine oxalate](/img/structure/B4050296.png)
![(5E)-3-(3-chlorophenyl)-5-[(4-nitrophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B4050299.png)
![4-({5-[1-(1,3-thiazol-4-ylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine](/img/structure/B4050307.png)
![2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4050313.png)
